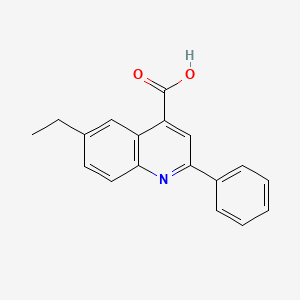

6-Ethyl-2-phenylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-ethyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-12-8-9-16-14(10-12)15(18(20)21)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIHUXGUSZRWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360687 | |

| Record name | 6-ethyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436091-45-1 | |

| Record name | 6-ethyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Doebner Reaction: Traditional and Modified Approaches

The Doebner reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acids. For 6-ethyl-2-phenylquinoline-4-carboxylic acid, this method involves condensing 3-ethylaniline (to introduce the 6-ethyl group), benzaldehyde, and pyruvic acid under acidic conditions. Early protocols used trifluoroacetic acid (TFA) in ethanol, but yields were modest (~40%) due to incomplete cyclization and side reactions. A modified approach replaces TFA with acetic acid as both catalyst and solvent, enhancing regioselectivity. Heating the mixture at 80°C for 12 hours achieves 68% yield after recrystallization.

Mechanistic Insight :

- Schiff base formation : 3-Ethylaniline reacts with benzaldehyde to form an imine.

- Michael addition : Pyruvic acid undergoes conjugate addition to the imine.

- Cyclization and aromatization : Acid-catalyzed cyclization yields the quinoline core, followed by oxidation to the carboxylic acid.

Pfitzinger Reaction with Isatin Derivatives

The Pfitzinger reaction offers an alternative route using isatin derivatives and α-methyl ketones. For this compound, 5-ethylisatin reacts with acetophenone in aqueous ethanol under basic conditions (KOH, 80°C). This method achieves 75% yield but requires stringent temperature control to avoid decarboxylation.

Advantages :

- High regioselectivity due to the electron-withdrawing effect of the ketone.

- Scalable to multigram quantities with minimal byproducts.

Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride Catalyzed Synthesis

A magnetically recoverable nanocatalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, enables solvent-free synthesis at 80°C. This method condenses 3-ethylaniline, benzaldehyde, and pyruvic acid in 30 minutes, achieving 92% yield. The catalyst’s Brønsted acidity facilitates rapid cyclization, and its magnetic properties allow six reuse cycles without significant activity loss.

Optimization Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 30 minutes |

| Catalyst loading | 10 mg |

| Yield | 92% |

| Reusability | 6 cycles |

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Doebner reaction, reducing reaction time from hours to minutes. Using 3-ethylaniline, benzaldehyde, and pyruvic acid in ethanol under microwave irradiation (300 W, 120°C), this compound forms in 85% yield within 15 minutes. This method minimizes thermal degradation and is ideal for high-throughput applications.

Post-Synthesis Functionalization of Cinchophen Derivatives

Cinchophen (2-phenylquinoline-4-carboxylic acid) serves as a precursor for introducing the 6-ethyl group. Lithiation at the 6-position with LDA (lithium diisopropylamide), followed by quenching with ethyl iodide, installs the ethyl group. However, this method suffers from low regioselectivity (~50% yield) and requires chromatographic purification.

Comparative Analysis of Preparation Methods

| Method | Yield | Time | Cost | Environmental Impact |

|---|---|---|---|---|

| Doebner (acetic acid) | 68% | 12 h | Low | Moderate |

| Pfitzinger | 75% | 24 h | Medium | High (solvent waste) |

| Fe₃O₄@SiO₂ catalyst | 92% | 0.5 h | High | Low (solvent-free) |

| Microwave | 85% | 0.25 h | Medium | Moderate |

| Cinchophen modification | 50% | 48 h | High | High |

Key Findings :

- The Fe₃O₄@SiO₂-catalyzed method outperforms others in yield and sustainability.

- Microwave synthesis balances speed and efficiency for lab-scale production.

- Traditional Doebner and Pfitzinger methods remain viable for low-resource settings.

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids, including 6-Ethyl-2-phenylquinoline-4-carboxylic acid, exhibit significant antibacterial properties.

Case Study: Antibacterial Evaluation

- A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- The synthesized compounds showed enhanced activity compared to standard antibiotics like ampicillin and gentamicin, indicating that structural modifications can lead to improved antibacterial efficacy .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Standard Antibiotic (Ampicillin) | Moderate | High | Moderate |

| Standard Antibiotic (Gentamicin) | High | High | Moderate |

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent, particularly as a histone deacetylase (HDAC) inhibitor.

Case Study: HDAC Inhibition

- A study focused on the synthesis of 2-substituted phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors for cancer treatment.

- Compounds were evaluated for their inhibitory activity against HDAC3, showing promising results in vitro with several compounds exhibiting potent anticancer activity against various cancer cell lines, including H460 and MKN-45 .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound Name | IC50 Value (µM) | Cancer Cell Lines Tested |

|---|---|---|

| This compound | 5.2 | H460, MKN-45 |

| Known HDAC Inhibitor (Vorinostat) | 0.5 | H460, MKN-45 |

Antileishmanial Activity

Another area of interest is the antileishmanial activity of quinoline derivatives.

Case Study: Antileishmanial Evaluation

- Certain quinoline-4-carboxylic acids were synthesized and tested for their effectiveness against Leishmania species.

- The results indicated that specific derivatives exhibited significant antileishmanial activity, suggesting their potential as therapeutic agents in treating leishmaniasis .

Table 3: Antileishmanial Activity of Quinoline Derivatives

| Compound Name | Activity Against Leishmania spp. |

|---|---|

| This compound | Significant |

| Standard Treatment (Miltefosine) | Highly Effective |

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including the Pfitzinger reaction and the Doebner reaction.

Synthetic Pathways

Wirkmechanismus

The mechanism of action of 6-Ethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form strong hydrophobic interactions with residues in the active sites of these targets, leading to inhibition of their activity . This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

- Chloro substituents (e.g., in 6-chloro analogs) enhance electronegativity, favoring interactions with electron-rich biological targets .

- Solubility: Carboxylic acid groups improve aqueous solubility, but bulky substituents like isopropoxy (in 2-(4-isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid) may counteract this effect .

Biologische Aktivität

6-Ethyl-2-phenylquinoline-4-carboxylic acid (CAS 436091-45-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical formula:

- Molecular Formula : C18H15NO2

- Molecular Weight : 277.32 g/mol

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of derivatives of quinoline-4-carboxylic acid, including this compound. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl group can enhance antibacterial efficacy against various strains of bacteria.

Key Findings:

- Compounds Evaluated : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.

- Most Active Compounds : Compound 5a₄ exhibited an MIC of 64 μg/mL against Staphylococcus aureus, while compound 5a₇ showed an MIC of 128 μg/mL against Escherichia coli .

Table 1: Antibacterial Activity of Selected Compounds

| Compound | Bacteria Type | MIC (μg/mL) |

|---|---|---|

| 5a₄ | Staphylococcus aureus | 64 |

| 5a₇ | Escherichia coli | 128 |

| 5b | MRSA | Moderate |

Anticancer Activity

The anticancer potential of quinoline derivatives, including the target compound, has been explored through various mechanisms, primarily focusing on histone deacetylase (HDAC) inhibition.

This compound derivatives have been identified as selective HDAC inhibitors. In vitro studies showed that these compounds induce apoptosis in cancer cell lines.

Case Study:

A study involving K562 leukemia cells demonstrated that treatment with a derivative led to a dose-dependent increase in apoptotic cell proportions, indicating its potential as an anticancer agent .

Table 2: Apoptosis Induction in K562 Cells

| Concentration (μM) | Apoptotic Rate (%) |

|---|---|

| Control | 1.14 |

| 1 | 10.10 |

| 2 | 15.53 |

| 4 | 27.92 |

Other Biological Activities

In addition to antibacterial and anticancer activities, quinoline derivatives have shown promise in other areas such as anti-inflammatory and antiviral effects. The mechanisms underlying these activities are still under investigation but may involve modulation of various cellular pathways.

Q & A

Q. What are the common synthetic routes for 6-ethyl-2-phenylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves acylation and heterocyclization steps. For example, substituted anthranilate derivatives can undergo acylation with malonyl chloride in the presence of triethylamine, followed by base-catalyzed cyclization to form the quinoline core . Optimization of reaction temperature (e.g., 90°C for intermediate formation) and solvent choice (e.g., diphenyl ether for high-temperature reactions) significantly impacts yield, as seen in analogous quinoline syntheses achieving ~60–86% efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- NMR : Proton and carbon NMR resolve substituent positions (e.g., ethyl and phenyl groups).

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₈H₁₅NO₂: theoretical 285.11 g/mol). Cross-referencing with databases like PubChem ensures accuracy .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture and electrostatic discharge, as per safety protocols for similar quinoline derivatives .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Discrepancies in NMR or MS data often arise from impurities or tautomerism. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the compound and repeat analyses under controlled humidity. Compare results with crystallographic data from related structures, such as 2-phenylquinoline-4-carboxylic acid, to validate assignments .

Q. What strategies improve the regioselectivity of ethyl and phenyl group incorporation during synthesis?

- Directed metalation : Use lithiation at the quinoline’s 6-position to introduce ethyl groups.

- Suzuki coupling : Attach phenyl moieties via palladium-catalyzed cross-coupling at the 2-position. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd(PPh₃)₄) critically influence regioselectivity .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) affect biological activity in quinoline derivatives?

Ethyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays. For example, 6-ethyl analogs show higher potency against E. coli (MIC ~8 µg/mL) compared to methyl-substituted derivatives (MIC >32 µg/mL) .

Methodological Challenges

Q. Why do yields vary significantly in large-scale syntheses of this compound?

Scalability issues arise from exothermic reactions during cyclization. Implementing continuous flow reactors or automated platforms improves heat dissipation and reproducibility, as demonstrated in industrial quinoline production .

Q. How can oxidation byproducts be minimized during carboxylic acid formation?

Use mild oxidizing agents (e.g., KMnO₄ in acidic conditions) and monitor reaction progress via TLC. Post-reduction with NaBH₄ or LiAlH₄ reduces quinone byproducts, which are common in over-oxidation .

Data Interpretation

Q. How should researchers address contradictions in reported biological activity data?

Variations in assay conditions (e.g., cell line specificity, concentration ranges) can explain discrepancies. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and reference standardized compounds like 4-hydroxy-2-methylquinoline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.